molecular formula C27H32N4O4 B2526788 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 921463-57-2

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2526788
CAS No.: 921463-57-2
M. Wt: 476.577
InChI Key: YSWPZMGHZSUTHE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5, a piperazinylmethyl moiety at position 2, and an N-(4-methylphenyl)acetamide side chain. Such structural motifs are common in bioactive molecules targeting neurological or inflammatory pathways . The dihydropyridinone scaffold is known for its redox-active properties and has been explored in drug discovery for conditions like hypertension and cancer . However, the specific pharmacological profile of this compound remains underexplored in the provided evidence.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-20-4-6-21(7-5-20)28-27(33)19-31-18-26(35-3)25(32)16-23(31)17-29-12-14-30(15-13-29)22-8-10-24(34-2)11-9-22/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWPZMGHZSUTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The pyridine ring is then synthesized and coupled with the piperazine derivative. The final step involves the acylation of the compound to introduce the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural elements with several acetamide- and piperazine-containing analogs. Below is a comparative analysis of its features against related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Potential Biological Implications Reference
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazinyl)acetyl]piperazin-2-yl}acetamide Replaces 4-methoxyphenylpiperazine with phenylpiperazine; adds acetylated piperazine ring Likely altered receptor selectivity (e.g., serotonin vs. dopamine receptors) due to lack of methoxy group. [7]
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Substitutes dihydropyridinone with benzothiazole; retains 4-methoxyphenylpiperazine Enhanced lipophilicity and potential CNS penetration due to benzothiazole; possible kinase inhibition. [15]
N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide Introduces hydroxypropoxy linker between acetamide and piperazine Improved solubility; potential modulation of adrenergic or histaminergic pathways. [17]

Key Observations:

Piperazine Substitution : The 4-methoxyphenyl group in the target compound may enhance binding to serotonin (5-HT) or dopamine receptors compared to phenyl-substituted analogs .

Side Chain Modifications : The N-(4-methylphenyl)acetamide group is conserved in multiple analogs, suggesting a role in target affinity or pharmacokinetics .

Research Findings on Structural-Activity Relationships (SAR)

Structural Similarity vs. Biological Response :

  • Evidence indicates a 20% probability that structurally similar compounds (Tanimoto coefficient > 0.85) share significant gene expression profiles. However, bioactivity correlations depend on biological context (e.g., cell type, assay conditions) .
  • For example, replacing the 4-methoxyphenyl group in the target compound with a 2,3-dichlorophenyl group (as in ) could shift activity from CNS targets to peripheral enzymes due to altered electronic properties .

Role of Methoxy Groups: Methoxy substituents on arylpiperazines are associated with improved receptor binding kinetics. For instance, 4-methoxyphenylpiperazine derivatives often exhibit higher affinity for 5-HT1A receptors compared to non-methoxy analogs .

Impact of Linker Groups: The methylene bridge between the dihydropyridinone and piperazine in the target compound may confer conformational flexibility, enabling interactions with diverse targets .

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